molecular formula C4H5Cl2NO2 B1637388 2-Amino-4,4-dichlorobut-3-enoic acid

2-Amino-4,4-dichlorobut-3-enoic acid

Cat. No.: B1637388
M. Wt: 169.99 g/mol
InChI Key: VESBKASINHSCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,4-dichlorobut-3-enoic acid is a synthetic chlorinated amino acid derivative characterized by a but-3-enoic acid backbone with an amino group at the C2 position and two chlorine atoms at the C4 position.

Properties

Molecular Formula

C4H5Cl2NO2

Molecular Weight

169.99 g/mol

IUPAC Name

2-amino-4,4-dichlorobut-3-enoic acid

InChI

InChI=1S/C4H5Cl2NO2/c5-3(6)1-2(7)4(8)9/h1-2H,7H2,(H,8,9)

InChI Key

VESBKASINHSCET-UHFFFAOYSA-N

SMILES

C(=C(Cl)Cl)C(C(=O)O)N

Canonical SMILES

C(=C(Cl)Cl)C(C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorinated Pyrimidines (e.g., 2-Amino-4,6-dichloropyrimidines)

Structural Similarities :

  • Both compounds feature chlorine substituents on adjacent carbons (C4 and C6 in pyrimidines vs. C4 in the butenoic acid derivative).
  • An amino group is present at the C2 position in both structures.

Functional Differences :

  • The pyrimidine ring in 2-amino-4,6-dichloropyrimidines introduces aromaticity and planarity, contrasting with the aliphatic, unsaturated backbone of the butenoic acid derivative.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Similarities :

  • Both compounds possess a propenoic acid chain (C=C-COOH).
  • Substituents on the aromatic/olefinic system (chlorine in the target compound vs. hydroxyl groups in caffeic acid) influence polarity and reactivity.

Functional Differences :

  • Caffeic acid’s phenolic hydroxyl groups confer antioxidant properties, while the dichloro and amino groups in the target compound may enhance electrophilicity or steric hindrance.

Data Tables

Table 1: Comparative Properties of Analogous Compounds
Property 2-Amino-4,4-dichlorobut-3-enoic Acid 2-Amino-4,6-dichloropyrimidines Caffeic Acid
Core Structure Aliphatic enoic acid Aromatic pyrimidine Phenolic enoic acid
Key Substituents -NH₂, -Cl (C4,4) -NH₂, -Cl (C4,6) -OH (C3,4)
Bioactivity Not reported NO inhibition (IC₅₀: 2–36 μM) Antioxidant, anti-inflammatory
Synthetic Route Hypothetical halogenation/condensation Vilsmeier–Haack–Arnold chlorination Natural extraction/chemical synthesis

Research Implications and Gaps

  • The dichlorinated pyrimidines’ NO-inhibitory mechanism suggests that this compound might interact with immune signaling pathways, though experimental validation is needed.
  • Further studies should explore the target compound’s synthesis, crystallography (using tools like SHELX ), and hydrogen-bonding patterns (as in Etter’s framework ).

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